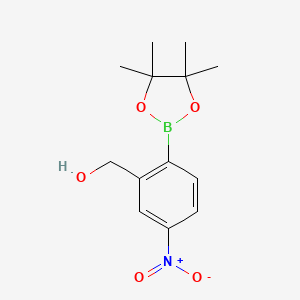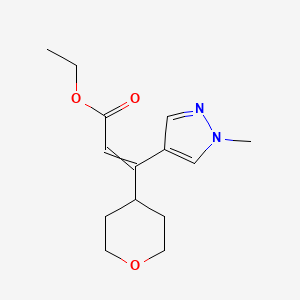
(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid
Descripción general
Descripción
(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with an aminoalkyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to the compound’s potential reactivity and utility in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Aminoalkyl Group: The aminoalkyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The aminoalkyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions, along with bases such as potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Biaryl or vinyl compounds.
Aplicaciones Científicas De Investigación
(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site serine residues, thereby inhibiting enzyme activity . The thiophene ring and aminoalkyl group may contribute to binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-boronic acid: Lacks the aminoalkyl group, making it less versatile in certain synthetic applications.
(5-Bromo-2-thienyl)boronic acid:
(5-{[(2-Ethylhexyl)amino]methyl}-2-thienyl)boronic acid: Similar structure but with a different alkyl group, which may influence its physical properties and reactivity.
Uniqueness
(5-(((2-Methylbutyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to the presence of both the aminoalkyl group and the boronic acid group, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for the formation of complex molecules and the development of biologically active compounds with specific properties .
Propiedades
Fórmula molecular |
C10H18BNO2S |
|---|---|
Peso molecular |
227.14 g/mol |
Nombre IUPAC |
[5-[(2-methylbutylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H18BNO2S/c1-3-8(2)6-12-7-9-4-5-10(15-9)11(13)14/h4-5,8,12-14H,3,6-7H2,1-2H3 |
Clave InChI |
PZMTVSBGJYKWJD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(S1)CNCC(C)CC)(O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
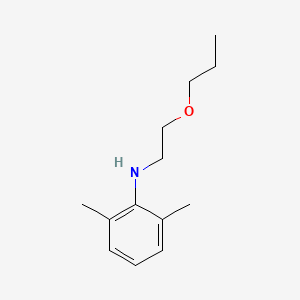
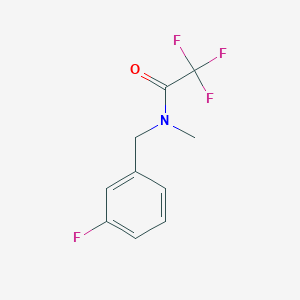


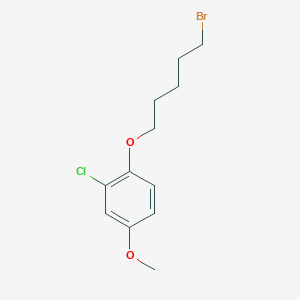
![4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde](/img/structure/B8345030.png)
![3-Trifluoromethyl-1'H-[2,3']bipyridinyl-6'-one](/img/structure/B8345033.png)
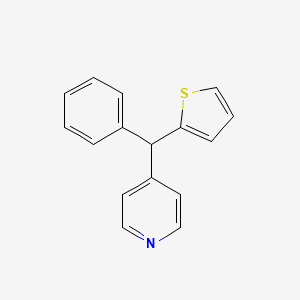
![(2S)-2-[5-[6-[2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-Pyrrolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B8345056.png)
![Methyl 6-(bromomethyl)-1-isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B8345061.png)
![3-Amino-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B8345064.png)
![6-Iodo-3-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B8345071.png)
